molecular formula C21H25N3O4Si B3030200 5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one CAS No. 879132-49-7

5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

Cat. No.: B3030200
CAS No.: 879132-49-7
M. Wt: 411.5
InChI Key: KDGIPVFZTWMOLH-UHFFFAOYSA-N
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Description

This compound features a spirocyclic architecture combining an indene moiety and a pyrrolo[2,3-b]pyridinone core. The nitro group at position 5 introduces electron-withdrawing properties, while the (2-(trimethylsilyl)ethoxy)methyl (SEM) group at the 1'-position acts as a protective moiety, enhancing stability and solubility.

Properties

IUPAC Name

5-nitro-1'-(2-trimethylsilylethoxymethyl)spiro[1,3-dihydroindene-2,3'-pyrrolo[2,3-b]pyridine]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4Si/c1-29(2,3)10-9-28-14-23-19-18(5-4-8-22-19)21(20(23)25)12-15-6-7-17(24(26)27)11-16(15)13-21/h4-8,11H,9-10,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGIPVFZTWMOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC=N2)C3(C1=O)CC4=C(C3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001106261
Record name 1,3-Dihydro-5-nitro-1′-[[2-(trimethylsilyl)ethoxy]methyl]spiro[2H-indene-2,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879132-49-7
Record name 1,3-Dihydro-5-nitro-1′-[[2-(trimethylsilyl)ethoxy]methyl]spiro[2H-indene-2,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879132-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-nitro-1′-[[2-(trimethylsilyl)ethoxy]methyl]spiro[2H-indene-2,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available indene and pyridine derivatives.

  • Key Steps:

    • Spirocyclic Formation: Through a series of cyclization reactions, the spiro ring is formed.

    • Nitro Group Introduction: Nitration of the intermediate compound using concentrated nitric acid.

    • Silicon Group Addition: Introduction of the trimethylsilyl group via silylation reactions, often using reagents like trimethylsilyl chloride.

  • Reaction Conditions: The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods:

  • Scale-Up Reactions: Optimization of laboratory-scale procedures for industrial production often involves using continuous flow reactors.

  • Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.

  • Reduction: Reductive conditions can convert the nitro group to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.

  • Reduction: Hydrogen gas with palladium catalyst or chemical reducers like iron powder in acidic medium.

  • Substitution: Nucleophiles such as hydroxide, cyanide, or methoxide under basic conditions.

Major Products Formed:

  • Amines: From reduction reactions.

  • Hydroxy, cyano, and other substituted products: From nucleophilic substitution reactions.

  • Oxidized derivatives: From oxidation reactions.

Scientific Research Applications

Pharmaceutical Development

5-Nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one has been investigated for its potential as a therapeutic agent. It is noted for its role in the synthesis of inhibitors targeting respiratory diseases and other proliferative conditions such as cancer. The compound's structure serves as a scaffold for developing new drugs that modulate biological pathways involved in disease progression .

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of this compound:

  • Anti-Cancer Activity : In vitro studies demonstrated that derivatives of this compound could significantly reduce the viability of specific cancer cell lines by inducing apoptosis.
  • Respiratory Inhibitors : The compound has been synthesized as part of research aimed at developing new treatments for respiratory conditions, showing effectiveness in preliminary trials .

Data Table: Summary of Key Findings

Application AreaDescriptionReferences
Pharmaceutical DevelopmentPotential use in drug formulations targeting respiratory diseases and cancer treatment
Mechanism of ActionInhibition of enzymes; modulation of signaling pathways
Anti-Cancer ActivityInduces apoptosis in cancer cell lines; reduces cell viability
Respiratory InhibitorsEffective in preliminary trials for treating respiratory conditions

Mechanism of Action

Mechanism: The compound likely interacts with biological molecules through its nitro and spiro functionalities, which can engage in hydrogen bonding, π-π interactions, and covalent bonding with nucleophilic sites.

Molecular Targets and Pathways:

  • Enzymes: Inhibition through binding to active sites or allosteric sites.

  • Cellular Pathways: Modulation of signaling pathways by interacting with key proteins or receptors.

Comparison with Similar Compounds

Structural Analogs with Amino Substituents

5-Amino-1'-SEM-1,3-Dihydrospiro[Indene-2,3'-Pyrrolo[2,3-b]Pyridin]-2'(1'H)-One (CAS 879132-45-3)

  • Key Differences: The amino group at position 5 replaces the nitro group, drastically altering electronic properties (electron-donating vs. withdrawing). Reduced molecular weight (251.288 g/mol vs. ~365 g/mol for the nitro-SEM analog) due to the absence of nitro and SEM groups in some analogs .
  • Biological Implications: Amino derivatives are often bioactive (e.g., kinase inhibitors), while nitro groups may serve as precursors for further functionalization (e.g., reduction to amines) .

Pyrrolo[2,3-b]Pyridine Derivatives with Aryl Substituents

Example: N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide

  • Key Differences: Lacks the spirocyclic indene core and SEM group.
  • Synthetic Relevance :
    • Demonstrates the versatility of pyrrolo[2,3-b]pyridine scaffolds in forming conjugates with aryl/heteroaryl groups .

Spirocyclic Compounds with Alternative Protective Groups

Example: (±)-(2'R,3R,5'R)-1'-Allyl-5'-[(1E)-Prop-1-en-1-yl]-2'-[(Triisopropylsilyl)Ethynyl]Spiro[Indole-3,3'-Pyrrolidin]-2(1H)-One

  • Key Differences: Uses triisopropylsilyl (TIPS) and allyl groups instead of SEM. The indole-pyrrolidine spiro system differs from the indene-pyrrolopyridinone core.
  • Functional Impact :
    • TIPS groups offer steric protection, while SEM provides hydrolytic stability in acidic conditions .

Comparative Data Table

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
Target Compound (Nitro-SEM) Spiro[indene-pyrrolopyridinone] 5-NO₂, 1'-SEM ~365* Intermediate, potential electrophile
5-Amino-Spiro Analog (CAS 879132-45-3) Spiro[indene-pyrrolopyridinone] 5-NH₂ 251.288 Bioactive scaffold
N-(5-Phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide Pyrrolo[2,3-b]pyridine 3-Nicotinamide, 5-Ph 315.124 Kinase inhibitor candidate
(±)-TIPS-Allyl Spiro[Indole-Pyrrolidine] Spiro[indole-pyrrolidine] 1'-Allyl, 2'-TIPS-ethynyl N/A Synthetic intermediate

*Estimated based on structural additions to the amino analog.

Research Findings and Implications

  • Synthetic Utility: The nitro group in the target compound facilitates reduction to amines, enabling diversification into bioactive analogs (e.g., 5-amino derivatives) .
  • Protective Group Strategy : The SEM group improves solubility and stability, contrasting with TIPS or benzyl groups in other spirocyclic systems .

Biological Activity

5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and particularly its biological activity, drawing upon diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N3O4Si. Its molecular weight is approximately 411.53 g/mol. The compound features a nitro group and a trimethylsilyl ether, which may influence its reactivity and biological interactions.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Antitumor Activity : Some studies suggest that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The presence of the nitro group is often associated with anti-inflammatory effects in related compounds.
  • Neuroprotective Effects : Preliminary data indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies

  • Antitumor Activity : A study by Zhang et al. (2023) demonstrated that a related pyrrolopyridine compound inhibited proliferation in several cancer cell lines, suggesting a promising avenue for further research into this compound's antitumor properties .
  • Neuroprotective Effects : Research conducted by Lee et al. (2024) highlighted the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage, indicating that this class may provide therapeutic benefits in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Specific Enzymes : Certain studies have noted that pyrrolopyridine derivatives can inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interact with pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell survival and proliferation.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibits proliferation in cancer cell lines
Anti-inflammatoryPotential reduction in inflammatory markers
NeuroprotectiveProtects against oxidative stress

Q & A

Q. What are common synthetic routes for constructing the pyrrolo[2,3-b]pyridine core in spiro compounds like this target molecule?

The pyrrolo[2,3-b]pyridine moiety is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) or nitration of pre-functionalized intermediates. For example:

  • Nitration : HNO₃ at 0°C to room temperature introduces nitro groups at specific positions, as demonstrated in the synthesis of 3-nitro-pyrrolo[2,3-b]pyridines .
  • Protection/Deprotection : The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is used to protect reactive NH sites during multi-step syntheses, as seen in SEM-protected pyrrolo[2,3-d]pyrimidines .
  • Spirocyclization : One-pot multicomponent reactions under green conditions (e.g., ethanol/water solvent systems) efficiently yield spiro frameworks, as shown in spiro[indeno[1,2-b]quinoxaline] derivatives .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm the spiro junction and substituent positions. For instance, aromatic protons in pyrrolo[2,3-b]pyridine derivatives appear as distinct singlets or doublets in δ 7.5–9.2 ppm .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <5 ppm error) .
  • IR Spectroscopy : Identifies functional groups like C=O (1670–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) in related spiro compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate decomposition of sensitive intermediates during synthesis?

  • Intermediate Stability : 3-Amino-pyrrolo[2,3-b]pyridines are prone to oxidation; thus, reactions should proceed under inert atmospheres (e.g., N₂ or H₂) with minimal exposure to light/moisture .
  • Catalytic Hydrogenation : Use of Raney Nickel and controlled H₂ pressure reduces nitro groups to amines while preserving the spiro framework .
  • Purification : Flash chromatography with gradients (e.g., dichloromethane:methanol 98:2 → 90:10) minimizes decomposition during isolation .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound’s biological targets?

  • Substituent Variation : Introduce electron-withdrawing (e.g., nitro, trifluoromethyl) or donating (e.g., methoxy) groups at the 5-position of the pyrrolo[2,3-b]pyridine ring to modulate electronic properties .
  • Spiro Rigidity : Compare activity against non-spiro analogs to assess conformational effects on target binding .
  • SEM Group Impact : Evaluate how the SEM group influences solubility and metabolic stability via logP measurements and microsomal assays .

Q. How does the SEM protecting group influence the compound’s physicochemical properties and reactivity?

  • Solubility : The SEM group enhances lipophilicity, which can be quantified via HPLC-derived logP values .
  • Stability : SEM protects NH groups from undesired alkylation or oxidation during synthesis but requires acidic conditions (e.g., TFA) for removal .
  • Stereoelectronic Effects : Bulky SEM groups may sterically hinder interactions in biological assays, necessitating comparative studies with deprotected analogs .

Methodological Considerations

Q. What are the challenges in resolving stereochemistry at the spiro carbon, and how are they addressed?

  • X-ray Crystallography : Definitive proof of spiro configuration requires single-crystal analysis, as seen in spiro[indeno[1,2-b]quinoxaline] derivatives .
  • NOESY NMR : Correlates spatial proximity of protons near the spiro center to infer conformation .

Q. How are contradictions in spectral data resolved during structural elucidation?

  • Cross-Validation : Compare NMR shifts with computationally predicted spectra (e.g., DFT calculations) .
  • Isotopic Labeling : Use of deuterated solvents or 15N-labeled intermediates clarifies ambiguous peaks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Reactant of Route 2
Reactant of Route 2
5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

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